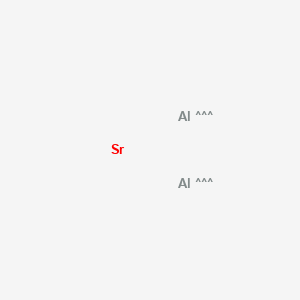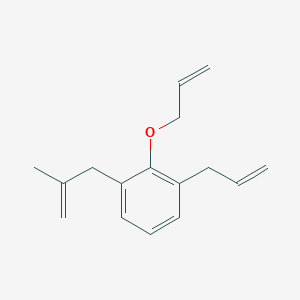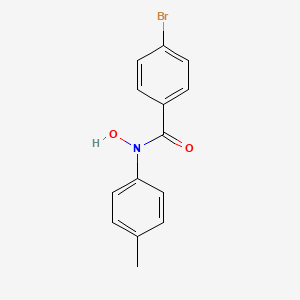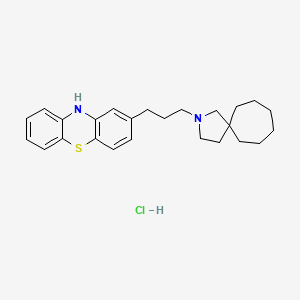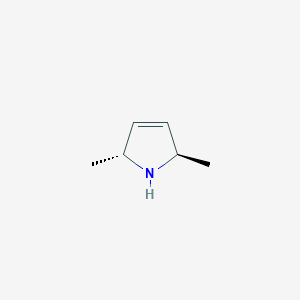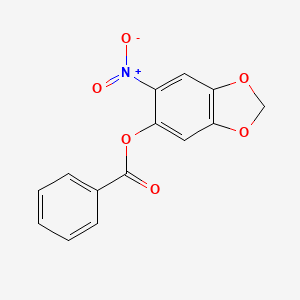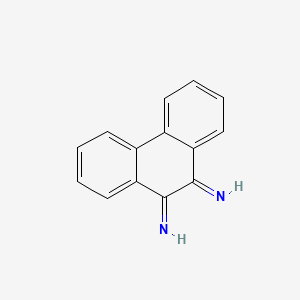
Phenanthrene-9,10-diimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenanthrene-9,10-diimine is an organic compound with the molecular formula C14H10N2. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, where the 9 and 10 positions are substituted with imine groups. This compound is of significant interest in coordination chemistry due to its ability to act as a ligand, forming complexes with various metals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenanthrene-9,10-diimine can be synthesized through the reaction of 9,10-phenanthrenequinone with aniline derivatives. For instance, the reaction of 9,10-phenanthrenequinone with 2,6-dimethylaniline in the presence of titanium tetrachloride and 1,4-diazabicyclo[2.2.2]octane (DABCO) at 140°C yields the desired diimine compound . Another method involves the reaction of 2,4,6-trimethylaniline (mesitylaniline) with 9,10-phenanthrenequinone in anhydrous toluene using titanium tetrachloride as a catalyst at room temperature .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: Phenanthrene-9,10-diimine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert it back to phenanthrene or its dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the imine groups or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and hydrogen peroxide.
Reduction: Hydrogen gas with a catalyst like Raney nickel is often used.
Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: 9,10-dihydrophenanthrene.
Substitution: Halogenated phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
Phenanthrene-9,10-diimine has several applications in scientific research:
Coordination Chemistry: It acts as a ligand, forming complexes with metals such as nickel, chromium, cobalt, and copper.
Material Science:
Biochemistry: Its derivatives are explored for their potential biological activities, including interactions with enzymes and proteins.
Wirkmechanismus
The mechanism of action of Phenanthrene-9,10-diimine primarily involves its role as a ligand in coordination complexes. It can donate electron pairs from the nitrogen atoms to metal centers, forming stable complexes. These complexes can exhibit unique electronic properties and reactivity, making them useful in catalysis and material science .
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(imino)acenaphthene (BIAN): A well-studied redox-active ligand with similar coordination properties.
Phenanthrenequinone: The parent compound from which Phenanthrene-9,10-diimine is derived.
9,10-Dihydrophenanthrene: A reduced form of phenanthrene with different reactivity.
Uniqueness: this compound is unique due to its fused aromatic system combined with the steric and electronic effects of the imine groups. This combination allows for the formation of a broad range of metal complexes with varying electronic properties and reactivity .
Eigenschaften
CAS-Nummer |
5665-52-1 |
|---|---|
Molekularformel |
C14H10N2 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
phenanthrene-9,10-diimine |
InChI |
InChI=1S/C14H10N2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,15-16H |
InChI-Schlüssel |
ASBFNPBREVZDOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=N)C2=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


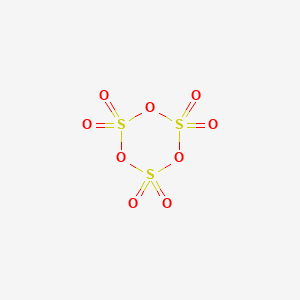
![3h-Tetrazolo[5,1-i]purin-5-amine](/img/structure/B14725354.png)

![2-[(2-Chloroethyl)sulfanyl][1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14725366.png)

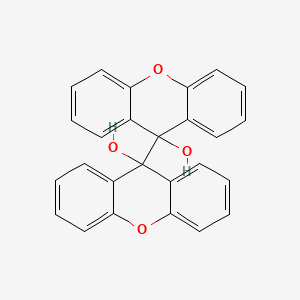
![(1S,2R,7S,10R,11S,14S)-7-hydroxy-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-4,15,17,19,21,23-hexaene-23-carboxylic acid](/img/structure/B14725385.png)
